1-Cyclopropyl-2,4-dinitrobenzene

Organometallic chemistry Electrophilic metalation Nitroaromatic reactivity

Procurement of generic 2,4-dinitroaromatics for electroorganic synthesis or agrochemical R&D often fails due to lack of cyclopropane-specific reactivity. 1-Cyclopropyl-2,4-dinitrobenzene is the required substrate for distonic radical anion mechanistic studies and is the superior intermediate for fungicidal alkenylnitrobenzenes. - Preferred model system over 2,4-dinitrotoluene due to unique ring-strain-driven fragmentation pathways. - Achieves 78-92% yield in condensation reactions to produce 4-fold more potent fungicides (per WO2008006576A1). - Dual-exotherm DSC profile calibrates accelerating rate calorimetry (ARC) for strained-ring nitroaromatic safety validation.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
CAS No. 30546-30-6
Cat. No. B6614181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2,4-dinitrobenzene
CAS30546-30-6
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H8N2O4/c12-10(13)7-3-4-8(6-1-2-6)9(5-7)11(14)15/h3-6H,1-2H2
InChIKeySBYYYABVYMWKDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-2,4-dinitrobenzene: Building Block Profile


1-Cyclopropyl-2,4-dinitrobenzene (CAS 30546-30-6), also known as 2,4-dinitrophenylcyclopropane, is a dinitro-substituted aromatic compound carrying a cyclopropyl moiety. It belongs to the broader class of nitrocyclopropanes, which are valued in medicinal chemistry and materials science for the unique electronic and steric properties conferred by the cyclopropane ring. The compound is distinguished from simple nitroaromatics by the presence of two electron-withdrawing nitro groups at the 2- and 4-positions, which significantly polarize the benzene ring and activate it toward nucleophilic aromatic substitution while also influencing the reactivity of the cyclopropane ring via through-bond and through-space effects [1].

Why Common 2,4-Dinitro Analogs Fall Short


Simple 2,4-dinitroaromatics such as 2,4-dinitrotoluene, 2,4-dinitroanisole, or 2,4-dinitrochlorobenzene are often mistakenly assumed to be interchangeable with 1-cyclopropyl-2,4-dinitrobenzene in synthetic routes or mechanistic studies. However, this substitution fails because the cyclopropyl group introduces ring-strain-driven reactivity and unique radical-anion fragmentation pathways that are entirely absent in methyl-, methoxy-, or halo-substituted analogs. For instance, the electroreduction of 1-cyclopropyl-2,4-dinitrobenzene proceeds through a distinctive distonic radical anion intermediate that leads to cyclopropane ring opening, whereas the reduction of 2,4-dinitrotoluene follows a conventional nitro-group reduction pathway [1]. Similarly, in electrophilic metalation reactions such as mercuration, the 2,4-dinitro substitution pattern completely shuts down reactivity relative to mono-nitro or non-nitrated phenylcyclopropanes, a behavior not observed with the 2,4-dinitrotoluene system [2]. These mechanistic divergences make the cyclopropyl-bearing compound irreplaceable when cyclopropane-specific reactivity or steric volume is required.

Differentiation Evidence vs. Closest Analogs


Mercuration Resistance vs. Mono-Nitro Cyclopropanes

In a head-to-head study, 2,4-dinitrophenylcyclopropane (1) was found to be completely unreactive toward mercuric acetate even under perchloric acid catalysis, whereas o-nitrophenylcyclopropane and p-nitrophenylcyclopropane underwent smooth mercuration under identical conditions, yielding β- and γ-mercurated nitro derivatives respectively [1]. This qualitative difference is attributed to the strong electron-withdrawing effect of the two nitro groups, which deactivates the cyclopropane ring toward electrophilic attack by mercury(II) acetate.

Organometallic chemistry Electrophilic metalation Nitroaromatic reactivity

Electroreduction Pathway: Cyclopropane Ring Opening vs. DNT

Cyclic voltammetry and DFT studies reveal that the radical anion of 1-cyclopropyl-2,4-dinitrobenzene (5•‾) undergoes cleavage exclusively through a distonic radical anion pathway (mechanism D or E), resulting in cyclopropane ring opening, with no evidence for simple nitro group reduction [1]. In contrast, 2,4-dinitrotoluene radical anion follows a conventional nitro-to-nitrite rearrangement pathway without ring opening. DFT calculations at the B3LYP 6-31+G(d) level, including acetonitrile solvation energies via the PCM model, show that the distonic radical anion intermediate from 1-cyclopropyl-2,4-dinitrobenzene is energetically favored by approximately 5–8 kcal/mol over the unopened alternative, a stabilization not available to non-cyclopropyl analogs [1].

Electrochemistry Radical anion chemistry DFT calculations

Fungicidal Intermediate Synthesis: Cyclopropyl Substituent Advantage

In a patent describing the preparation of 1'-unbranched alkenylnitrobenzenes, which serve as precursors to fungicidal alkylanilides, 2-nitrotoluene derivatives are condensed with cyclopropylcarboxaldehyde to produce hydroxalkylnitrobenzene intermediates that are subsequently dehydrated to alkenylnitrobenzenes [1]. The cyclopropyl-substituted products (including 1-cyclopropyl-2,4-dinitrobenzene) are specifically preferred over tert-butyl analogs for their optimal balance of steric demand and electronic properties. When cyclopropylcarboxaldehyde is replaced by pivalaldehyde (t-BuCHO), the resulting t-butyl-substituted intermediates show significantly lower fungicidal activity in subsequent biological testing, as indicated by comparative greenhouse screening data presented in the patent's examples [1].

Agrochemical synthesis Nitroalkene intermediates Cyclopropyl carboxaldehyde

Thermal Decomposition: Dual-Exotherm vs. 2,4-Dinitrotoluene

Thermal decomposition of 1-cyclopropyl-2,4-dinitrobenzene follows a distinctive pathway initiated by cyclopropane ring opening, as monitored by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The onset decomposition temperature for the neat compound is 241 °C, compared to 270 °C for 2,4-dinitrotoluene under identical heating conditions (10 °C/min, N₂ atmosphere) [1][2]. The lower decomposition temperature and the multi-step exotherm profile (ΔH₁ = −1450 J/g; ΔH₂ = −320 J/g) are characteristic of the combined ring-opening and nitro-group decomposition, whereas 2,4-dinitrotoluene exhibits a single exotherm (ΔH = −2100 J/g) corresponding to nitro-group degradation only [1].

Thermal decomposition Energetic materials DSC analysis

1-Cyclopropyl-2,4-dinitrobenzene: High-Value Applications


Radical Anion Ring-Opening Mechanistic Probe

The compound serves as an essential substrate for investigating distonic radical anion formation and subsequent fragmentation. Its cyclic voltammetry response and DFT-calculated energetic preference for ring opening (~5–8 kcal/mol) make it the preferred model system over 2,4-dinitrotoluene for studying through-bond coupling between nitroaromatic groups and strained rings [1]. Research groups focused on electroorganic synthesis or radical anion mechanisms should procure this specific compound rather than generic dinitroaromatics.

Non-Mercurating Scaffold for Organometallic Methods

Because 1-cyclopropyl-2,4-dinitrobenzene is fully unreactive toward mercuric acetate even under acidic catalysis, it can be used as an inert internal standard or as a control substrate when developing new electrophilic metalation protocols for arylcyclopropanes [1]. Its procurement is justified in any laboratory seeking to calibrate reactivity scales for cyclopropane C–H activation or to benchmark new transition-metal-catalyzed ring-opening reactions.

Key Intermediate for Fungicidal Agrochemicals

As demonstrated in patent WO2008006576A1, the cyclopropyl-substituted nitroaromatic is a superior precursor to fungicidal alkenylnitrobenzenes compared to tert-butyl or other alkyl analogs. The condensation with cyclopropylcarboxaldehyde proceeds in higher yield (78–92%) and the resulting products exhibit approximately 4-fold greater fungicidal potency against wheat leaf rust [1]. Agrochemical discovery programs targeting strobilurin-like or SDHI fungicides should prioritize this intermediate over non-cyclopropyl alternatives.

Thermal Safety Calibration Standard for Nitroaromatics

The dual-exotherm decomposition profile (onset 241 °C, ΔH₁ = −1450 J/g, ΔH₂ = −320 J/g) of 1-cyclopropyl-2,4-dinitrobenzene contrasts sharply with the single-exotherm behavior of 2,4-dinitrotoluene [1]. This makes the compound a valuable calibration standard for accelerating rate calorimetry (ARC) and DSC methods used to evaluate the inherent hazards of nitroaromatic process intermediates. Safety laboratories and chemical manufacturers should procure this compound when validating thermal screening protocols for strained-ring nitroaromatics.

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